Butyl ethyl ether

Descripción general

Descripción

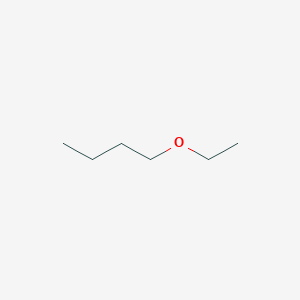

Butyl ethyl ether, also known as 1-ethoxybutane, is an organic compound with the molecular formula C₆H₁₄O. It is a colorless liquid with a characteristic ether-like odor. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial applications due to its solvent properties and relatively low toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyl ethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with butyl bromide under anhydrous conditions to form this compound and sodium bromide as a byproduct. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran at a temperature of around 60-70°C.

Industrial Production Methods

Industrial production of this compound often involves the acid-catalyzed dehydration of butanol and ethanol. This process uses sulfuric acid as a catalyst and is conducted at elevated temperatures to facilitate the removal of water and drive the reaction towards the formation of the ether.

Análisis De Reacciones Químicas

Types of Reactions

Butyl ethyl ether undergoes several types of chemical reactions, including:

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid. The reaction typically proceeds via an S_N2 mechanism, resulting in the formation of an alcohol and an alkyl halide.

Oxidation: Ethers can undergo oxidation to form peroxides, which are potentially explosive. This reaction is usually catalyzed by exposure to air and light.

Substitution: Ethers can participate in substitution reactions, particularly when activated by strong acids or bases.

Common Reagents and Conditions

Hydroiodic Acid (HI): Used for the cleavage of ethers to form alcohols and alkyl iodides.

Sulfuric Acid (H₂SO₄): Used as a catalyst in the dehydration of alcohols to form ethers.

Sodium Ethoxide (NaOEt): Used in the Williamson ether synthesis for the formation of ethers.

Major Products Formed

Alcohols and Alkyl Halides: Formed during the acidic cleavage of ethers.

Peroxides: Formed during the oxidation of ethers.

Aplicaciones Científicas De Investigación

Solvent in Organic Synthesis

Butyl ethyl ether is widely employed as a solvent in organic chemistry due to its ability to dissolve a broad range of organic compounds. Its relatively low toxicity makes it suitable for various chemical reactions, including:

- Reactions involving Grignard reagents : It provides a suitable medium for reactions requiring moisture-sensitive reagents.

- Extraction processes : Its solvent properties facilitate the extraction of organic compounds from mixtures, enhancing yield and purity.

Case Study : A study demonstrated the effectiveness of this compound in extracting essential oils from plant materials, yielding significant quantities of bioactive compounds.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a solvent in the formulation of various drugs. Its role includes:

- Dissolving active pharmaceutical ingredients (APIs) : It aids in creating stable formulations that enhance drug solubility.

- Extraction of bioactive compounds : The compound is used to isolate and purify pharmacologically active substances from natural sources.

Data Table 1: Applications in Pharmaceuticals

| Application Type | Description |

|---|---|

| Solvent for APIs | Enhances solubility and stability |

| Extraction | Isolates bioactive compounds from plant materials |

Analytical Chemistry

This compound is utilized in analytical chemistry, particularly in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its low boiling point and ability to dissolve various analytes make it an ideal choice for:

- Sample preparation : It assists in preparing samples for analysis by dissolving complex mixtures.

- Separation processes : It enhances the separation efficiency of target compounds from matrices.

Case Study : In a comparative analysis of various solvents used in HPLC, this compound showed superior performance in separating phenolic compounds from environmental samples .

Biological Research

In biological research, this compound is employed for extracting bioactive compounds from natural products. Its non-polar nature allows for effective separation of lipophilic substances, which are crucial for pharmacological studies.

- Extraction of phytochemicals : It has been used to isolate antioxidants and anti-inflammatory agents from plant extracts.

- Cell membrane studies : Research indicates that this compound can impact cellular membranes, making it useful for studying membrane dynamics.

Data Table 2: Biological Applications

| Application Type | Description |

|---|---|

| Phytochemical extraction | Isolates antioxidants and other bioactive compounds |

| Membrane studies | Investigates effects on cellular membranes |

Industrial Applications

Beyond laboratory settings, this compound finds applications in various industrial processes:

- Manufacturing solvents : It is used as a solvent in the production of coatings, adhesives, and cleaning agents.

- Chemical synthesis : Its role as a reagent in synthesizing other chemicals highlights its versatility.

Mecanismo De Acción

The primary mechanism of action for butyl ethyl ether involves its role as a solvent. It facilitates the dissolution of reactants, allowing for more efficient chemical reactions. In biological systems, it can disrupt cell membranes due to its lipophilic nature, leading to increased permeability and potential cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl Ether: Another common ether with similar solvent properties but a lower boiling point.

Butyl Methyl Ether: Similar in structure but with a different alkyl group, leading to slightly different physical and chemical properties.

Tetrahydrofuran: A cyclic ether with higher polarity and different solvent properties.

Uniqueness

Butyl ethyl ether is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Its relatively low toxicity and moderate boiling point make it a versatile solvent in both industrial and research settings.

Actividad Biológica

Butyl ethyl ether (CAS Registry Number 2679-87-0), also known as sec-butyl ethyl ether, is an organic compound that has garnered attention for its biological activity, particularly regarding its genotoxic effects and toxicity profiles. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a colorless liquid with a characteristic ether-like odor. It is primarily used as a solvent in various industrial applications, including the production of rubber and other chemical processes. Its chemical structure allows it to participate in various biochemical interactions, which can lead to both beneficial and adverse effects in biological systems.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to cause damage to genetic material, which can lead to mutations and cancer. The following table summarizes key findings from genotoxicity studies involving this compound:

Detailed Findings

- In Vitro Micronucleus Test : In a study assessing clastogenic activity, this compound was found to induce micronuclei in a dose-dependent manner at concentrations of 300 μg/mL and above. This suggests potential genotoxic effects under certain exposure conditions .

- Ames Test : The compound was tested for mutagenicity using several strains of Salmonella typhimurium and Escherichia coli. No significant increases in revertant colonies were observed, indicating that this compound does not exhibit mutagenic properties under the conditions tested .

- In Vivo Micronucleus Test : A follow-up study conducted on mice showed no statistically significant increase in micronucleated reticulocytes after oral administration of this compound at doses ranging from 500 to 2000 mg/kg. This suggests that while the compound may exhibit clastogenic activity in vitro, it does not have the same effect in vivo under the tested conditions .

Toxicological Profile

The toxicological profile of this compound reveals important insights into its safety and potential health risks:

- Repeated Dose Toxicity : In a study adhering to GLP regulations, male rats exhibited increased liver weights and histopathological changes at higher doses (up to 2000 mg/kg). The NOAEL (No Observed Adverse Effect Level) was determined to be 1000 mg/kg/day .

- Kidney Effects : Chronic exposure studies indicated non-cancerous kidney effects, including increased kidney weights and urothelial hyperplasia, particularly noted in male rats .

Case Studies

Several case studies highlight the implications of exposure to this compound:

- A case study on occupational exposure reported symptoms such as headaches and dizziness among workers handling this compound without adequate protective measures. This underscores the importance of safety protocols in industrial settings .

- Another study focused on environmental impacts revealed that this compound could contaminate groundwater sources if not properly managed during industrial processes, raising concerns about long-term ecological effects .

Propiedades

IUPAC Name |

1-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIWRCQKBBTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052311 | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NFPA, 2010) | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

628-81-9 | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO396R19PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.